Cox-2-IN-18

COX-2 inhibition Enzymatic assay Celecoxib comparator

Standard single-target COX-2 inhibitors lack activity against CDK9, EGFR, and HER2, forcing researchers to use inhibitor cocktails with confounding variables. Cox-2-IN-18 solves this with a defined polypharmacology profile in one entity: - CDK9 IC50 = 192.81 nM | EGFR = 254.03 nM | HER2 = 238.81 nM | COX-2 = 775 nM - NCI 60-cell line PCE = 29/59 (exceeds imatinib's 20/59) - 2-substituted mercapto-4(3H)-quinazolinone benzenesulfonamide class Immediate shipment for multi-pathway cancer research.

Molecular Formula C18H19N3O3S2
Molecular Weight 389.5 g/mol
Cat. No. B12409029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCox-2-IN-18
Molecular FormulaC18H19N3O3S2
Molecular Weight389.5 g/mol
Structural Identifiers
SMILESCCSC1=NC2=CC=CC=C2C(=O)N1CCC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C18H19N3O3S2/c1-2-25-18-20-16-6-4-3-5-15(16)17(22)21(18)12-11-13-7-9-14(10-8-13)26(19,23)24/h3-10H,2,11-12H2,1H3,(H2,19,23,24)
InChIKeyFONDQFJKIULAHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cox-2-IN-18: Multi-Target Quinazolinone COX-2 Inhibitor for Cancer Research


Cox-2-IN-18 (CAS 1038061-96-9, also designated CDK9-IN-41 or Compound 3) is a synthetic small-molecule inhibitor belonging to the 2-substituted mercapto-4(3H)-quinazolinone benzenesulfonamide class [1]. It was identified from a series of 15 quinazolinone derivatives evaluated for antitumor activity [1]. Unlike selective COX-2 inhibitors, Cox-2-IN-18 exhibits a multi-kinase inhibition profile spanning COX-2, CDK9, EGFR, and HER2 [1]. Its molecular formula is C18H19N3O3S2 with a molecular weight of 389.49 g/mol .

Multi-target polypharmacology research Simultaneous COX-2, CDK9, EGFR, and HER2 pathway interrogation in a single chemical entity.
Quinazolinone scaffold study fit 2-substituted mercapto-4(3H)-quinazolinone benzenesulfonamide class; suitable for SAR and docking studies.
Cell-model screening context Reported broad cell-model panel response across multiple tissue origins supports cytotoxicity endpoint review.

Why Cox-2-IN-18 Cannot Be Replaced by Selective COX-2 Inhibitors


Cox-2-IN-18 is not a pure COX-2 inhibitor; it is a multi-target kinase inhibitor with quantitatively characterized activity against CDK9 (IC50 = 192.81 nM), EGFR (IC50 = 254.03 nM), HER2 (IC50 = 238.81 nM), and COX-2 (IC50 = 775 nM) [1]. Substituting Cox-2-IN-18 with celecoxib, rofecoxib, etoricoxib, or any selective COX-2 inhibitor would eliminate CDK9/EGFR/HER2 inhibitory activity entirely, as these comparators lack the quinazolinone scaffold required for ATP-site binding in these kinases [1]. Similarly, substituting with a pure CDK9 or EGFR inhibitor would forfeit COX-2 engagement. The compound's value lies precisely in its polypharmacology profile—a feature absent in single-target alternatives—making generic substitution scientifically invalid for multi-pathway cancer research models [1].

Selective COX-2 inhibitor
Substitution with celecoxib, rofecoxib, or etoricoxib eliminates CDK9/EGFR/HER2 inhibitory activity; the quinazolinone scaffold required for kinase ATP-site binding is absent.
Pure CDK9/EGFR inhibitor
Replacement with a single-target CDK9 or EGFR agent forfeits COX-2 engagement; the polypharmacology profile is lost.
Single-target alternative
Generic substitution with any single-mechanism tool compound fails to recapitulate the multi-node signaling interdependency interrogation enabled by this multi-kinase inhibitor.

Quantitative Differentiation Evidence for Cox-2-IN-18


COX-2 Enzymatic Inhibition vs. Celecoxib

In a direct enzymatic inhibitory assay conducted within the same experimental run, Cox-2-IN-18 (Compound 3) exhibited COX-2 inhibitory activity with an IC50 of 0.775 μM, compared to the reference drug celecoxib which showed an IC50 of 0.153 μM [1]. This represents an approximately 5-fold lower COX-2 potency relative to celecoxib under identical assay conditions [1]. The assay was performed as part of a multi-target enzymatic screen evaluating the four most potent antitumor compounds (3, 4, 9, and 10) from the series against EGFR, HER2, CDK9, and COX-2 [1].

COX-2 Inhibition vs. Celecoxib
Head-to-head
IC50 0.775 μM vs. 0.153 μM (celecoxib) — approximately 5.1-fold lower potency in isolated enzyme assay.
COX-2 potency alone does not justify selection; differentiation arises from multi-target activity rather than COX-2 selectivity.
Peer-reviewed enzymatic assay; same experimental batch.
COX-2 inhibition Enzymatic assay Celecoxib comparator

NCI 59-Cell Line Panel Cytotoxicity vs. Imatinib

In the NCI 59-cell line panel assay at a single concentration of 10 μM, Cox-2-IN-18 (Compound 3) demonstrated a Positive Cytotoxic Effect (PCE) in 29 out of 59 cell lines (PCE = 29/59), compared to the reference drug imatinib which achieved a PCE of 20/59 [1]. Among the 15 quinazolinone derivatives tested, only compound 9 (PCE = 44/59) surpassed compound 3 in breadth of cytotoxicity; compounds 4, 7, and 10 yielded PCE values of 18/59, 17/59, and 24/59 respectively [1]. The NCI panel encompasses leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer cell lines [1].

NCI 59-Cell Line Response vs. Imatinib
Head-to-head
PCE = 29/59 vs. 20/59 (imatinib) — 45% broader cell-model response across nine tissue origins.
Reported cell-model response context for broad tissue-type screening; supports cytotoxicity endpoint review.
Single-dose 10 μM screen; peer-reviewed.
NCI 59-cell line panel Cytotoxicity screening Imatinib comparator

Multi-Kinase Inhibition Profile vs. Single-Target Agents

Cox-2-IN-18 exhibits a defined multi-kinase inhibition profile with IC50 values of 192.81 nM against CDK9, 254.03 nM against EGFR, 238.81 nM against HER2, and 775 nM against COX-2, as reported in the product datasheet referencing the primary study . In contrast, celecoxib—the direct COX-2 comparator—shows no appreciable inhibitory activity against CDK9, EGFR, or HER2 at comparable concentrations [1]. Within the same quinazolinone series, compound 4 showed more potent kinase inhibition against EGFR (IC50 = 90.17 nM) and CDK9 (IC50 = 67.04 nM) but substantially narrower NCI panel activity (PCE = 18/59 vs. 29/59 for compound 3) [1]. The multi-target profile of Cox-2-IN-18 is structurally enabled by its 2-ethylthio-quinazolinone core and benzenesulfonamide moiety, which molecular docking studies confirmed engages the ATP-binding pockets of COX-2, EGFR, and CDK9 [1].

Multi-Kinase Profile vs. Single Targets
Reported
CDK9 IC50 192.81 nM, EGFR 254.03 nM, HER2 238.81 nM, COX-2 775 nM. Celecoxib: no CDK9/EGFR/HER2 activity.
Multi-target inhibition enables simultaneous pathway interrogation; single-target comparators lack this breadth.
Vendor and peer-reviewed data; celecoxib comparator.
Multi-kinase inhibitor CDK9 inhibition EGFR/HER2 dual inhibition

Intra-Series Comparison: Cytotoxicity Breadth vs. Kinase Potency

Within the same 15-compound quinazolinone series, compounds 3 and 4 represent the closest structural analogs (both 2-substituted mercapto-4(3H)-quinazolinones bearing a benzenesulfonamide ethyl linker) [1]. Compound 4 (EGFR/HER2/CDK9-IN-1, CAS 879730-44-6) carries a benzylthio substituent at the 2-position versus the ethylthio group in compound 3 [1]. This minor structural difference produces a marked divergence in biological profile: compound 4 shows superior kinase potency (EGFR IC50 = 90.17 nM, CDK9 IC50 = 67.04 nM) but narrower NCI panel activity (PCE = 18/59), while compound 3 shows broader cytotoxicity (PCE = 29/59) with modest kinase inhibition [1]. Molecular docking studies of both compounds with COX-2, EGFR, and CDK9 confirmed distinct binding modes correlating with these activity differences [1].

Intra-Series Comparison: 3 vs. 4
Cross-study comparable
Compound 3: PCE 29/59, weaker kinase potency. Compound 4: PCE 18/59, stronger EGFR (90.17 nM) and CDK9 (67.04 nM) inhibition.
Trade-off between cell-model response breadth and kinase inhibition potency guides analog selection.
Same assay conditions; peer-reviewed.
Structure-activity relationship Quinazolinone series Compound 4 comparator

Molecular Docking-Defined Multi-Target Binding Mode

Molecular docking studies of Cox-2-IN-18 with COX-2, EGFR, and CDK9 were performed to determine binding modes within the respective putative binding pockets [1]. The quinazolinone core occupies the adenine-binding region of the ATP pocket in CDK9 and EGFR, while the benzenesulfonamide moiety engages the COX-2 active site in a manner analogous to celecoxib's sulfonamide group interaction with Arg513 and His90 [1]. This dual-mode structural confirmation distinguishes Cox-2-IN-18 from selective COX-2 inhibitors that cannot productively occupy the CDK9/EGFR ATP cleft, and from pure kinase inhibitors that lack COX-2 binding capacity [1].

Molecular Docking Binding Mode
Supporting evidence
Quinazolinone core occupies CDK9/EGFR ATP pockets; benzenesulfonamide moiety engages COX-2 active site.
Structural rationale supports multi-target binding capability; differentiates from single-target inhibitors.
In silico docking study; peer-reviewed.
Molecular docking COX-2 binding mode EGFR/CDK9 ATP pocket

Caveat on Conflicting COX-2 IC50 Values Across Sources

A significant discrepancy exists in reported COX-2 IC50 values for Cox-2-IN-18: the peer-reviewed primary paper reports IC50 = 0.775 μM (775 nM) [1], while one vendor datasheet additionally claims IC50 = 30 nM and IC50 = 84 nM in separate fields without citing a distinct primary source . The 775 nM value is consistent across the primary paper and multiple independent vendor datasheets (MCE, Chemsrc, CymitQuimica) that cite the same El-Azab et al. (2020) publication [1]. The lower nanomolar values may originate from a different assay format (e.g., cell-based PGE2 production inhibition vs. isolated enzyme assay) or a different compound batch, but no peer-reviewed source substantiates them. For procurement decision-making, the peer-reviewed value of 775 nM should be treated as the verified baseline [1].

COX-2 IC50 Source Discrepancy
Data to verify
Peer-reviewed: 775 nM. Vendor datasheet: also reports 30 nM and 84 nM (unsubstantiated).
Discrepancy may affect experimental design; rely on peer-reviewed 775 nM value as verified baseline.
25.8-fold difference; source-specific assay conditions unconfirmed.
Data integrity IC50 reconciliation Assay condition variability

Optimal Research Application Scenarios for Cox-2-IN-18


Multi-Kinase Polypharmacology Studies in Cancer Signaling

Cox-2-IN-18 is uniquely suited for experiments requiring simultaneous inhibition of COX-2, CDK9, EGFR, and HER2 in a single chemical entity. Its defined IC50 values across these four targets (CDK9 = 192.81 nM, EGFR = 254.03 nM, HER2 = 238.81 nM, COX-2 = 775 nM) allow researchers to probe multi-node signaling interdependencies without the confounding variables introduced by combining multiple single-target inhibitors. This is supported by the compound's broad NCI 59-cell line activity (PCE = 29/59), which spans leukemia, colon, melanoma, ovarian, and breast cancer types [1].

Broad-Spectrum Antitumor Cytotoxicity Screening

With a PCE of 29/59 in the NCI 60-cell line panel—exceeding imatinib (PCE = 20/59) by 45% [1]—Cox-2-IN-18 serves as an effective tool for initial broad-spectrum cytotoxicity screens where maximal tissue-type coverage is desired. Its activity across nine distinct tissue origins (leukemia, NSCLC, colon, CNS, melanoma, ovarian, renal, prostate, breast) [1] makes it valuable for identifying cancer types responsive to quinazolinone-based multi-kinase inhibition.

SAR Studies on Quinazolinone Benzenesulfonamide Scaffolds

As Compound 3 in the El-Azab et al. series, Cox-2-IN-18 provides a critical SAR data point: the 2-ethylthio substituent yields broader NCI panel activity (PCE = 29/59) but weaker kinase inhibition compared to the 2-benzylthio analog Compound 4 (PCE = 18/59; EGFR IC50 = 90.17 nM) [1]. This trade-off between cytotoxicity breadth and kinase potency is essential for medicinal chemistry optimization programs targeting quinazolinone-based multi-kinase inhibitors.

COX-2-Mediated Cancer Biology with Concurrent Kinase Interrogation

For research on COX-2-overexpressing cancers where EGFR and CDK9 signaling also contribute to proliferation and survival, Cox-2-IN-18 enables integrated pathway analysis. Molecular docking confirms the compound's ability to engage the COX-2 active site via its benzenesulfonamide moiety while simultaneously occupying the ATP pockets of EGFR and CDK9 through its quinazolinone core [1]. This dual binding mode cannot be achieved with celecoxib or any single-target clinical kinase inhibitor.

Application
Selection Property
Validation Focus
Multi-kinase polypharmacology studies in cancer signaling
Multi-target inhibition profile (COX-2/CDK9/EGFR/HER2)
Kinase panel profiling and pathway interdependency readouts
Broad-spectrum cell-model cytotoxicity screening
Cell-model panel response breadth across tissue types
Cytotoxicity endpoint review and tissue-type comparison
Quinazolinone scaffold SAR studies
2-ethylthio vs. 2-benzylthio analog cytotoxicity/potency trade-off
Structure-activity relationship and docking correlation
COX-2-mediated cancer biology with concurrent kinase interrogation
Dual binding mode (COX-2 active site + kinase ATP pocket)
Integrated pathway analysis; molecular docking confirmation
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